Cas no 955828-45-2 (N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide)

N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide is a specialized organic compound featuring a cycloheptabthiophene core functionalized with a cyano group and an acetamide linkage to a naphthalene moiety. This structure confers potential utility in pharmaceutical and materials science applications due to its conjugated system and electron-withdrawing properties. The compound's rigid naphthalene component enhances stability, while the thiophene and cyano groups may facilitate interactions in catalytic or optoelectronic contexts. Its well-defined molecular architecture makes it a candidate for further derivatization in drug discovery or advanced material synthesis. Handling requires standard organic compound precautions due to its complex heterocyclic framework.
N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide structure
955828-45-2 structure
Product Name:N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide
CAS No:955828-45-2
MF:C22H20N2OS
MW:360.472003936768
CID:6614337
PubChem ID:16849355
Update Time:2025-08-03

N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide
    • N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-2-yl)acetamide
    • N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthalen-2-ylacetamide
    • AKOS024650235
    • 955828-45-2
    • F2464-0088
    • N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(naphthalen-2-yl)acetamide
    • Inchi: 1S/C22H20N2OS/c23-14-19-18-8-2-1-3-9-20(18)26-22(19)24-21(25)13-15-10-11-16-6-4-5-7-17(16)12-15/h4-7,10-12H,1-3,8-9,13H2,(H,24,25)
    • InChI Key: CIPYHHMSAOFCOV-UHFFFAOYSA-N
    • SMILES: S1C(=C(C#N)C2=C1CCCCC2)NC(CC1C=CC2C=CC=CC=2C=1)=O

Computed Properties

  • Exact Mass: 360.12963444g/mol
  • Monoisotopic Mass: 360.12963444g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 556
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 81.1Ų

N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide Pricemore >>

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Additional information on N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide

N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide (CAS No. 955828-45-2): An Overview

N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide (CAS No. 955828-45-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a cycloheptabthiophene core and a naphthalene moiety. These structural elements contribute to its potential applications in various areas, including drug discovery and the development of advanced materials.

The cycloheptabthiophene core is a seven-membered ring containing alternating carbon and sulfur atoms. This structure is known for its high electron affinity and stability, making it an attractive scaffold for the design of novel compounds with specific electronic properties. The presence of the naphthalene moiety further enhances the compound's aromaticity and conjugation, which can influence its photophysical and electrochemical properties.

Recent studies have explored the potential of N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide in the context of drug discovery. One notable application is in the development of anticancer agents. Research has shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the induction of apoptosis through the disruption of mitochondrial function and the generation of reactive oxygen species (ROS).

In addition to its potential as an anticancer agent, N-{3-cyano-4H,5H,6H,7H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide has also been investigated for its use in materials science. Its unique electronic properties make it a promising candidate for the development of organic semiconductors and photovoltaic materials. Studies have demonstrated that this compound can be used to fabricate thin films with high charge carrier mobility and excellent photostability. These properties are crucial for applications in organic solar cells and field-effect transistors.

The synthesis of N-{3-cyano-4H,5H,6H,7H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide typically involves multi-step procedures that require precise control over reaction conditions. Key steps include the formation of the cycloheptabthiophene core through cyclization reactions and the subsequent functionalization with the naphthalene moiety via coupling reactions. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic research and industrial applications.

The physicochemical properties of N-{3-cyano-4H,5H,6H,7H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide have been extensively characterized using various analytical techniques. UV-visible spectroscopy has revealed strong absorption bands in the visible region, indicating significant conjugation within the molecule. Fluorescence spectroscopy has shown that this compound exhibits intense emission at specific wavelengths, which can be tuned by modifying its substituents. These optical properties make it a valuable probe for fluorescence-based assays and imaging applications.

In terms of biological activity, N-{3-cyano-4H,5H,6H,7H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide has been evaluated for its ability to modulate various cellular processes. In vitro studies have demonstrated that it can inhibit key enzymes involved in cancer progression, such as protein kinases and topoisomerases. Additionally, it has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. The mechanism underlying these activities is still under investigation but is thought to involve interactions with specific cellular targets.

The environmental impact of N-{3-cyano-4H,5H,6H,7H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-yl)acetamide is an important consideration for its widespread use. Preliminary studies suggest that this compound has low toxicity to aquatic organisms and does not persist in the environment for extended periods. However, further research is needed to fully understand its long-term effects on ecosystems.

In conclusion, N-{3-cyano-4H,5H,6H,7H-cycloheptabthiophen-2-yl}-2-(naphthalen-2-y)acetamide (CAS No. 955828-45-2) is a versatile compound with potential applications in both medicinal chemistry and materials science. Its unique structural features and physicochemical properties make it an attractive candidate for further research and development. Ongoing studies are expected to uncover new uses and optimize its performance in various applications.

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